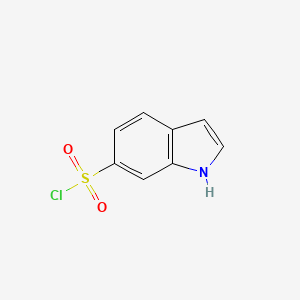

1H-indole-6-sulfonyl chloride

Description

Significance of the Indole (B1671886) Moiety in Chemical Science

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in organic and medicinal chemistry. semanticscholar.orgresearchgate.net This scaffold is prevalent in a vast number of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgresearchgate.net Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems, serving as a precursor to neurotransmitters like serotonin (B10506) and the neurohormone melatonin. irjmets.comnih.govsci-hub.se

The unique electronic characteristics of the indole ring system, specifically its richness in electrons and aromatic stability, make it highly reactive in electrophilic substitution reactions and amenable to various functionalization techniques. irjmets.com This versatility allows for the synthesis of a diverse array of indole derivatives with a broad spectrum of biological activities. semanticscholar.org Consequently, the indole moiety is a "privileged scaffold" in drug discovery, frequently incorporated into molecules targeting a wide range of diseases, including cancer, microbial and viral infections, inflammation, and neurological disorders. researchgate.netijpsr.comopenmedicinalchemistryjournal.com

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound | Class | Biological Significance |

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. irjmets.comnih.gov |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.govnih.gov |

| Melatonin | Hormone | Regulates sleep-wake cycles. irjmets.comnih.gov |

| Indole-3-acetic acid | Plant Hormone | Regulates plant growth and development. nih.govopenmedicinalchemistryjournal.com |

| Vinblastine | Alkaloid | Anticancer agent used in chemotherapy. nih.gov |

| Indomethacin | NSAID | Anti-inflammatory drug. openmedicinalchemistryjournal.com |

General Role of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as important intermediates in organic synthesis. fiveable.memagtech.com.cn Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. fiveable.me

This reactivity allows sulfonyl chlorides to readily react with a variety of nucleophiles, such as amines, alcohols, and thiols. fiveable.mewikipedia.org The reaction with amines is particularly significant as it forms sulfonamides (R-SO₂NR'₂), a functional group present in a multitude of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.meontosight.ai The reaction with alcohols yields sulfonate esters, which are also valuable intermediates in synthesis. fiveable.mewikipedia.org Beyond their use in forming sulfonamides and sulfonate esters, sulfonyl chlorides can be used to introduce sulfonyl groups into molecules, which can then be further modified or act as protecting groups. fiveable.memagtech.com.cn

Table 2: Common Reactions of Sulfonyl Chlorides

| Reactant (Nucleophile) | Product | General Equation |

| Amine | Sulfonamide | RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org |

| Alcohol | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl |

| Water | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl wikipedia.org |

| Arene (Friedel-Crafts) | Sulfone | RSO₂Cl + C₆H₆ → RSO₂C₆H₅ + HCl wikipedia.org |

Overview of Research Directions for 1H-Indole-6-Sulfonyl Chloride and Its Derivatives

Research involving this compound and its derivatives primarily focuses on leveraging the combined properties of the indole scaffold and the reactive sulfonyl chloride group to create novel molecules with potential therapeutic applications. The sulfonyl chloride at the 6-position of the indole ring provides a key handle for diversification, allowing chemists to synthesize libraries of indole-6-sulfonamide derivatives by reacting it with various amines. nih.govfrontiersin.org

A significant area of investigation is the development of selective inhibitors for specific biological targets. For instance, indole-based sulfonamides have been explored as inhibitors of carbonic anhydrase isoforms associated with tumors, such as hCA IX and XII. nih.gov The goal is to design compounds that are highly selective for cancer-related enzymes while showing weak affinity for other isoforms to minimize side effects. nih.gov

Another major research thrust is the discovery of inhibitors for protein-protein interactions, such as the interaction between tumor necrosis factor-alpha (TNF-α) and its receptor (TNFR), which is implicated in inflammatory diseases. nih.govfrontiersin.org By starting with a core structure like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999), researchers have synthesized and tested a range of derivatives to identify potent inhibitors of this interaction. nih.govfrontiersin.org Structure-activity relationship (SAR) studies are crucial in this process, guiding the optimization of substituents on the indole ring and the sulfonamide group to enhance potency and improve pharmacokinetic properties. acs.org These studies have led to the identification of compounds with significant inhibitory activity in cellular assays. nih.govfrontiersin.org

Furthermore, the general synthetic utility of indole sulfonyl chlorides continues to be explored for creating diverse chemical libraries for high-throughput screening against various diseases. researchgate.netnih.gov The development of new synthetic methods, including more efficient and environmentally friendly "green" chemistry approaches, facilitates the production of these valuable research compounds. openmedicinalchemistryjournal.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2S |

|---|---|

Molecular Weight |

215.66 g/mol |

IUPAC Name |

1H-indole-6-sulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H |

InChI Key |

XAVWTRDQHMLGOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 1h Indole 6 Sulfonyl Chloride and Its Analogs

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group of 1H-indole-6-sulfonyl chloride is a highly reactive electrophilic center, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use as a versatile intermediate in organic synthesis. The strong electron-withdrawing nature of the sulfonyl group polarizes the sulfur-chlorine bond, facilitating the displacement of the chloride ion by a wide range of nucleophiles. cymitquimica.com

Formation of Sulfonamides with Various Amines

The reaction of this compound and its analogs with primary and secondary amines is a cornerstone of its chemistry, yielding a diverse array of sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. ekb.egresearchgate.net Common bases include pyridine (B92270), triethylamine (B128534) (TEA), and sodium carbonate. ekb.egnih.govresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature. nih.govwur.nl

The choice of solvent can influence the reaction rate and yield. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are frequently employed. ekb.eg For instance, the reaction of anilines with benzenesulfonyl chloride in diethyl ether at 0°C has been reported to produce N-phenylbenzenesulfonamides in high yields. ekb.eg Similarly, the use of TEA as a base in DCM has proven effective for the synthesis of various sulfonamides. ekb.eg

The scope of amines that can be used in this reaction is broad and includes aliphatic, aromatic, and heterocyclic amines. ekb.eg This versatility allows for the synthesis of a wide range of indole-based sulfonamide derivatives with potential applications in medicinal chemistry. researchgate.net

Table 1: Examples of Bases and Solvents for Sulfonamide Synthesis

| Base | Solvent | Temperature | Yield | Reference |

| Pyridine | - | 0-25 °C | - | ekb.eg |

| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 85% | ekb.eg |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 86% | ekb.eg |

| Potassium Carbonate | PEG-400 | - | up to 78% | ekb.eg |

| Sodium Carbonate | 50% THF:H₂O | Room Temperature | - | ekb.eg |

Derivatization with Phenols to Form Sulfonates

In addition to amines, this compound can react with phenols to form sulfonate esters. This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base to deprotonate the phenol (B47542), increasing its nucleophilicity.

A general and efficient method for the synthesis of arylsulfonates involves the reaction of various sulfonyl chlorides with phenols in the presence of a suitable base. researchgate.netresearchgate.net The reaction conditions are often mild, and the resulting sulfonate esters are generally stable and can be readily purified. researchgate.net The versatility of this reaction allows for the synthesis of a diverse library of sulfonate derivatives. researchgate.net For instance, a facile synthesis of arylsulfonates has been reported from the reaction of sulfonyl chlorides and phenol derivatives. researchgate.netresearchgate.net The use of coumarin-6-sulfonyl chloride for the derivatization of phenols has also been demonstrated, highlighting the broad applicability of this reaction. researchgate.net

Reactions Leading to Sulfinates from Sulfonyl Chlorides

The reduction of sulfonyl chlorides provides a direct route to the corresponding sulfinates. A common method for this transformation involves the use of reducing agents such as sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. nih.gov This reduction is a key step in the synthesis of sulfinate salts, which are themselves valuable synthetic intermediates. lookchem.com Another approach involves the reduction of sulfonyl chlorides with zinc dust in the presence of sodium carbonate in water. nih.gov

These sulfinate intermediates can then be used in a variety of subsequent reactions. For example, they can be alkylated to form sulfones. lookchem.com The conversion of sulfonyl compounds to sulfinyl derivatives often requires initial conversion to sulfinate intermediates under alkaline conditions. d-nb.info

Regioselective Sulfonylation of Indoles

The sulfonylation of the indole (B1671886) nucleus itself is a significant area of study, with regioselectivity being a key challenge. While direct electrophilic substitution on the indole ring typically occurs at the C3 position due to its higher electron density, achieving sulfonylation at other positions often requires specific strategies. bhu.ac.in

Copper-catalyzed methods have emerged as a powerful tool for the regioselective sulfonylation of indoles and their derivatives. sci-hub.seresearchgate.net For instance, an efficient copper-catalyzed direct sulfonylation of indolines with arylsulfonyl chlorides has been developed, allowing for regioselective functionalization at the C7 position. sci-hub.se This method demonstrates good functional group tolerance and operational simplicity. sci-hub.se Mechanistic studies suggest the involvement of a sulfonyl radical in this transformation. sci-hub.se

Furthermore, iodine-mediated C2 sulfonylation of indoles has been reported, providing 2-sulfonylated products in high yields under mild conditions. acs.org In some cases, if the C3 position of the indole is blocked, electrophilic substitution, including sulfonylation, can be directed to the C2 or C6 positions. bhu.ac.in

Incorporation into Multicomponent Reactions (MCRs) for Complex Indole Scaffolds

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants. Indole derivatives, including those derived from this compound, are valuable building blocks in MCRs for the construction of diverse and complex heterocyclic scaffolds. researchgate.net

The versatility of the indole nucleus and the reactivity of the sulfonyl chloride group allow for the design of novel MCRs leading to compounds with potential pharmacological applications. For example, indoles are frequently employed in MCRs to create complex heterocycles. The development of MCRs that modify the indolization process itself has also been a focus, aiming for greener and more efficient syntheses of functionalized indoles. exeter.ac.uk The use of indole derivatives in three-component reactions (3CRs) has been shown to produce optically active tetracyclic indolines with high diastereo- and enantioselectivities. frontiersin.org

N-Sulfonylation of Indole Nitrogen

The nitrogen atom of the indole ring can be sulfonylated to form N-sulfonylindoles. This reaction serves two primary purposes: to protect the indole nitrogen during subsequent transformations and to activate the indole ring for certain reactions. orgsyn.org The phenylsulfonyl group, for instance, is a versatile moiety that can act as a powerful electron-withdrawing group, a directing group for metalation, and a leaving group. arkat-usa.org

The N-sulfonylation is typically achieved by treating the indole with a sulfonyl chloride in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF). chemrxiv.org More recently, strong, nonionic bases like phosphazene bases have been employed for the N1-indole sulfonylation. nih.gov The resulting N-sulfonylindoles can exhibit altered reactivity. For example, 1,2-bis(phenylsulfonyl)-1H-indole has been shown to undergo nucleophilic attack at the C3 position. arkat-usa.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another example of a protecting group that can be installed on the indole nitrogen, offering robust protection and facile removal under specific conditions. orgsyn.org

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The primary application of 1H-indole-6-sulfonyl chloride in the synthesis of other heterocyclic compounds lies in its function as a potent sulfonylating agent. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it an excellent reaction partner for nucleophiles such as amines, alcohols, and thiols. This reactivity is widely exploited to form sulfonamide, sulfonate ester, and thioester linkages, respectively, thereby incorporating the indole-6-sulfonyl moiety into new or existing heterocyclic systems.

The most common transformation is the synthesis of sulfonamides through the reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. For instance, in the development of novel inhibitors for biological targets like Tumor Necrosis Factor-alpha (TNF-α), a key synthetic intermediate, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, was reacted with various substituted anilines. frontiersin.org This reaction, typically conducted in the presence of a base such as triethylamine (B128534) (Et₃N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), efficiently yields a series of N-substituted dihydrobenzo[cd]indole-6-sulfonamides. frontiersin.org Each reaction creates a new, more complex heterocyclic structure where the amine-containing compound is now covalently linked to the indole (B1671886) core via a stable sulfonamide bridge. frontiersin.org

The general scheme for this type of reaction allows for the construction of diverse heterocyclic derivatives, as shown in the table below.

| Starting Material 1 | Starting Material 2 (Nucleophile) | Resulting Heterocyclic Compound |

| This compound | Aniline | N-phenyl-1H-indole-6-sulfonamide |

| This compound | Piperidine | 1-(1H-indole-6-sulfonyl)piperidine |

| This compound | Morpholine | 4-(1H-indole-6-sulfonyl)morpholine |

| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride frontiersin.org | Various Anilines frontiersin.org | N-Aryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides frontiersin.org |

Synthesis of Complex Indole Derivatives for Chemical Libraries

The straightforward and high-yielding reactivity of this compound makes it an ideal building block for the generation of chemical libraries. A chemical library is a large collection of distinct but structurally related compounds used in high-throughput screening to identify new lead compounds in drug discovery.

By reacting a single core scaffold, such as this compound, with a large set of diverse reactants, a library of complex indole derivatives can be rapidly synthesized. This approach facilitates the systematic exploration of the structure-activity relationship (SAR) for a particular biological target. For example, research into novel TNF-α inhibitors involved the synthesis of a series of dihydrobenzo[cd]indole-6-sulfonamide derivatives. frontiersin.org The key intermediate, an indole-based sulfonyl chloride, was reacted with a variety of commercially available amines to generate a library of compounds, which were then evaluated for their biological activity. frontiersin.org This strategy allows researchers to probe how different substituents on the amine fragment affect the inhibitory potential of the final molecule.

Similarly, in the development of agonists for the retinoic acid receptor-related orphan receptor gamma (RORγ), a library of N-arylsulfonyl indolines was created to investigate SAR. nih.gov In that work, a core indoline (B122111) structure was derivatized by reacting it with numerous different sulfonyl chlorides. nih.gov This highlights a parallel strategy where the indole acts as the nucleophile and the sulfonyl chloride partner is varied. The use of this compound as the constant core to react with a library of amines follows the converse, yet equally powerful, library synthesis design.

| Core Scaffold | Variable Reactant (Amine) | Library Compound General Structure | Purpose |

| This compound | R-NH₂ | Indole-6-SO₂NH-R | Generation of diverse sulfonamides |

| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride frontiersin.org | Aniline Derivatives frontiersin.org | Dihydrobenzo[cd]indole-6-SO₂NH-Aryl frontiersin.org | TNF-α Inhibitor Screening frontiersin.org |

| Indoline nih.gov | Aryl-SO₂Cl nih.gov | Aryl-SO₂-Indoline nih.gov | RORγ Agonist SAR Study nih.gov |

Utilization in the Construction of Structurally Diverse Chemotypes

Beyond its use in creating libraries of simple derivatives, this compound serves as a versatile starting point for the synthesis of entirely new and structurally diverse chemotypes. A chemotype refers to a core molecular structure that is distinct from its precursors. Through multi-step synthetic sequences, the initial indole sulfonyl chloride scaffold can be significantly modified to produce novel molecular architectures.

One prominent example is the synthesis of N-arylsulfonyl indolines. nih.gov This chemotype is not an indole but an indoline, the saturated analog. The synthesis can start from a 6-substituted indole, which is first reduced to the corresponding indoline using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in the presence of a strong acid. nih.gov The resulting 6-substituted indoline can then be derivatized via sulfonylation with an appropriate sulfonyl chloride. nih.gov Conversely, starting with this compound, the indole nitrogen could be protected, followed by reduction of the indole ring to an indoline, and subsequent reaction at the sulfonyl chloride group. This transforms the planar, aromatic indole chemotype into a three-dimensional, saturated indoline chemotype, which possesses different conformational properties and potential biological activities.

Another example is the construction of the dihydrobenzo[cd]indole-6-sulfonamide chemotype. frontiersin.org This tricyclic system is synthetically derived from naphthalic anhydride (B1165640) through a sequence involving aminolysis and subsequent chlorosulfonation to install the reactive sulfonyl chloride group, which is then used to build the final sulfonamide derivatives. frontiersin.org This demonstrates how the indole-6-sulfonyl chloride moiety (or a close analog) is a key feature in a synthetic pathway that generates a complex, fused-ring system, representing a chemotype structurally distinct from a simple indole.

| Starting Chemotype | Key Synthetic Transformations | Resulting Chemotype |

| 1H-Indole | Reduction, Sulfonylation nih.gov | N-Arylsulfonyl Indoline nih.gov |

| Benzo[cd]indol-2(1H)-one | Chlorosulfonation, Amination frontiersin.org | Dihydrobenzo[cd]indole-6-sulfonamide frontiersin.org |

Spectroscopic and Structural Characterization Methodologies for Indole Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including indole (B1671886) sulfonyl chloride derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

Detailed research findings indicate that the indole backbone and the sulfonyl chloride functional group give rise to characteristic signals. For instance, in ¹H NMR spectra using solvents like CDCl₃ or DMSO-d₆, protons adjacent to the sulfonyl chloride group are expected to appear in the range of δ 7.2–7.5 ppm. The ¹³C NMR spectrum is particularly useful for identifying the carbon atom attached to the sulfonyl chloride group, which typically resonates in the region of 110–120 ppm. The analysis of various substituted indole sulfonyl derivatives provides further insight into how different functional groups influence the chemical shifts of the indole core. rsc.orgsci-hub.se

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Indole Sulfonyl Derivatives Note: Data is for related structures and serves to illustrate typical chemical shift ranges.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 3-((4-Bromophenyl)sulfonyl)-1H-indole | DMSO-d₆ | 11.76 (s, 1H, NH), 7.80 (d, 1H), 7.50 (d, 1H), 7.40–7.37 (m, 3H), 7.22–7.18 (m, 1H), 7.10–7.06 (m, 1H), 6.95 (d, 2H) | Not specified | rsc.org |

| 3-Tosyl-2-(tosyldiazenyl)-1H-indole | DMSO-d₆ | 13.34 (s, 1H, NH), 8.24 (d, 1H), 7.90 (d, 2H), 7.67 (d, 2H), 7.48–7.55 (m, 2H), 7.42–7.34 (m, 3H), 7.27 (d, 2H) | 147.1, 144.7, 141.1, 139.9, 136.5, 130.9, 130.8, 130.5, 130.4, 129.5, 127.2, 125.4, 124.5, 123.8, 121.9, 114.6 | rsc.org |

| 5-Methyl-1-(pyrimidin-2-yl)-7-tosylindoline | CDCl₃ | 8.06 (d, 2H), 7.69 (d, 2H), 7.44 (d, 1H), 7.29–7.24 (m, 2H), 7.23 (s, 1H), 6.66 (t, 1H), 4.44 (t, 2H), 3.07 (t, 2H), 2.41 (s, 3H), 2.31 (s, 3H) | 161.8, 157.1, 142.7, 141.0, 140.3, 137.2, 133.3, 130.2, 129.4, 129.3, 128.6, 126.5, 113.8, 53.0, 29.0, 21.5, 20.9 | sci-hub.se |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis. For indole sulfonyl chlorides, MS confirms the expected molecular mass and can provide clues about the structure through fragmentation patterns.

The molecular formula for an isomer, 1H-indole-5-sulfonyl chloride, is C₈H₆ClNO₂S, corresponding to a molecular weight of 215.66 g/mol . High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For example, HRMS analysis of related indole sulfonyl derivatives shows the measured mass-to-charge ratio (m/z) of the molecular ion, often as [M-H]⁻ or [M+Na]⁺, which closely matches the calculated value. rsc.org

Table 2: Example High-Resolution Mass Spectrometry (HRMS) Data for Indole Sulfonyl Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Source |

| 3-Tosyl-2-(tosyldiazenyl)-1H-indole | ESI | 452.0733 [M-H]⁻ | 452.0725 | rsc.org |

| 3-Methyl-1-(pyrimidin-2-yl)-7-tosylindoline | ESI | 366.1271 [M+H]⁺ | 366.1273 | sci-hub.se |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For indole sulfonyl chloride derivatives, the most prominent peaks are associated with the sulfonyl chloride group. The S=O asymmetric and symmetric stretching vibrations are typically observed around 1370 cm⁻¹ and 1170 cm⁻¹, respectively. Other characteristic peaks include the N-H stretch of the indole ring, which appears in the region of 3100-3400 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Indole Sulfonyl Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Source |

| N-H Stretch | 3267 - 3388 | rsc.org |

| S=O Asymmetric Stretch | ~1370 | |

| S=O Symmetric Stretch | ~1170 | |

| C-H Aromatic Stretch | ~3134 | rsc.org |

Electrochemical Properties Investigation

The investigation of electrochemical properties provides insight into the redox behavior of molecules. Studies have been conducted on the electrochemical behavior of indole-based sulfonamide derivatives, which are synthesized from indole sulfonyl chlorides. globalauthorid.comresearchgate.net These investigations typically involve synthesizing a series of related compounds and analyzing their properties using techniques such as cyclic voltammetry to understand how different substituents on the indole ring affect their electrochemical characteristics. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular geometry.

While crystallographic data for 1H-indole-6-sulfonyl chloride itself is not widely published, the structures of numerous related indole derivatives have been established using this method. sci-hub.se The standard procedure involves collecting diffraction data on an automatic diffractometer, solving the structure using direct methods, and refining it through full-matrix least-squares calculations. researchgate.net This analysis is considered the "gold standard" for structural validation.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Role in the Development of Chemically Diverse Compounds for Medicinal Chemistry Research

Strategic Use as a Precursor for Indole-Based Sulfonamide Scaffolds

The primary role of 1H-indole-6-sulfonyl chloride in synthetic chemistry is to act as an electrophilic precursor for the generation of indole-6-sulfonamides. The sulfonyl chloride moiety (–SO₂Cl) is highly reactive towards nucleophiles, particularly primary and secondary amines. This reactivity facilitates a straightforward and efficient coupling reaction, forming a stable sulfonamide linkage (–SO₂NH– or –SO₂NR–).

This reaction is a cornerstone for creating libraries of compounds because a single precursor, this compound, can be reacted with a multitude of commercially or synthetically available amines to produce a diverse array of indole-6-sulfonamide derivatives. ekb.eg The general synthesis involves reacting the sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM). ekb.eg This modular approach allows for the systematic introduction of various substituents, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the final molecules.

For example, in the development of tumor necrosis factor-alpha (TNF-α) inhibitors, a key intermediate, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, was reacted with various amines to afford a series of sulfonamide derivatives. nih.govfrontiersin.org This highlights the strategic importance of the sulfonyl chloride functional group in building complex, biologically active molecules from simpler, reactive intermediates.

Synthetic Utility in Constructing Libraries of Pharmacologically Relevant Indole (B1671886) Derivatives

The indole nucleus is a common feature in many pharmacologically active compounds, and the ability to easily functionalize it is of great interest to medicinal chemists. openmedicinalchemistryjournal.comrsc.org this compound is an exemplary building block for constructing libraries of such derivatives. The robust nature of the sulfonamide-forming reaction allows for its application in parallel synthesis or combinatorial chemistry workflows, where numerous distinct products are generated simultaneously.

By employing a diverse set of amine building blocks, researchers can generate a large library of indole-6-sulfonamides around a common core structure. This strategy is fundamental to modern drug discovery, as it allows for the rapid exploration of the chemical space around a hit compound identified from initial screening. The resulting library of compounds can then be screened for biological activity against various targets, such as G-protein coupled receptors, enzymes, or ion channels. nih.gov This approach accelerates the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of tryptamine-based pharmaceuticals, for instance, has been achieved through modular and diversity-oriented approaches. acs.org

Exploration of Sulfonyl Moiety in Indole-Based Ligand Design, e.g., for 5-HT6 Receptor Ligands or TNF-α Inhibitors

The indole-6-sulfonamide scaffold has proven to be a particularly fruitful chemotype for targeting specific biological receptors and proteins, notably the serotonin (B10506) 5-HT6 receptor and the pro-inflammatory cytokine TNF-α.

5-HT6 Receptor Ligands: The 5-HT6 receptor, primarily expressed in the central nervous system, is a key target for cognitive enhancers and treatments for neurological disorders. uj.edu.pl A significant number of potent and selective 5-HT6 receptor antagonists are based on an N-arylsulfonylindole structure. nih.govmdma.ch In these ligands, the sulfonamide group acts as a critical linker and a key interacting moiety within the receptor's binding site. Structure-activity relationship (SAR) studies have shown that the sulfonylation of the indole nitrogen (N1 position) is a successful strategy for developing selective 5-HT6 antagonists. nih.gov For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed and found to have high affinity for the 5-HT6 receptor. nih.gov The interaction often involves a salt bridge or hydrogen bond between the ligand and key amino acid residues like Asp3.32 in the receptor. uj.edu.pl

Table 1: Examples of Indole Sulfonyl Derivatives as 5-HT6 Receptor Ligands

| Compound | Description | Affinity (Kᵢ) | Activity | Source |

| 19 | 5-methoxy-1-benzenesulfonyl-N,N-dimethyltryptamine | High | Potent Ligand | mdma.ch |

| 15g | 4-[3-(1,2,3,6-tetrahydropyridin- 4-yl)-1H-indole-1-sulfonyl]-phenylamine | 0.4 nM | Antagonist | researchgate.net |

| 15y | 4-[3-(1,2,3,6-tetrahydropyridin- 4-yl)-5-methoxy-1H-indole-1-sulfonyl]-phenylamine | 3.0 nM | Antagonist | researchgate.net |

| 25 | 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | 1 nM | Antagonist | nih.gov |

| 17 | Tacrine-indole hybrid with oxyethylene linker | 3.5-13 nM | Multifunctional Ligand | uj.edu.pl |

TNF-α Inhibitors: Chronic inflammation driven by TNF-α is implicated in autoimmune diseases like rheumatoid arthritis. Small molecules that inhibit TNF-α function are highly sought after as alternatives to biologic drugs. nih.gov Researchers have designed and synthesized derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) as TNF-α inhibitors. nih.govfrontiersin.org In one study, an initial hit compound was optimized, leading to the synthesis of seven new derivatives. The most potent compound, 4e (N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide), exhibited an IC₅₀ value of 3.0 µM, making it one of the most potent small molecule TNF-α inhibitors reported at the time. nih.gov This work demonstrates that the indole sulfonamide scaffold can effectively disrupt the protein-protein interaction of the TNF-α trimer. nih.govfrontiersin.org

Table 2: Dihydrobenzo[cd]indole-6-sulfonamide Derivatives as TNF-α Inhibitors

| Compound | Structure Description | IC₅₀ (µM) | Source |

| 4e | N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 3.0 ± 0.8 | nih.gov |

| EJMC-1 | Reference compound | ~42 | nih.gov |

Investigation of Structure-Property Relationships in Derived Chemotypes

The systematic synthesis of compound libraries from this compound and its analogues is essential for establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR). By modifying the amine component coupled to the sulfonyl chloride, chemists can probe how changes in size, shape, and electronics affect biological activity and physicochemical properties.

In the context of 5-HT6 receptor ligands, SAR studies have revealed several key insights:

The nature of the arylsulfonyl group at the N1 position of the indole is critical for high affinity. mdma.chresearchgate.net

Constraining the aminoethyl group of a tryptamine (B22526) into a tetrahydropyridinyl moiety is a beneficial strategy. nih.gov

Replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties can increase affinity for the 5-HT6 receptor. nih.gov

For TNF-α inhibitors derived from a benzo[cd]indol-2(1H)-one core, the variation of the amine attached to the sulfonyl chloride at the 6-position led to significant differences in inhibitory potency, culminating in the discovery of the highly active compound 4e . nih.gov

Beyond biological activity, the introduction of the sulfonyl group and its substituents influences key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Studies have shown that introducing a sulfonyl group can have a positive effect on pharmacokinetic indicators. udhtu.edu.ua For example, in silico predictions for a series of sulfonyl-derived indoles suggested good intestinal absorption and low penetration of the blood-brain barrier, which could be desirable depending on the therapeutic target. udhtu.edu.ua The N-acylsulfonamide group is often used as a bioisostere for carboxylic acids, and its properties can be tuned by modifying the structure, impacting characteristics like acidity (pKa) and lipophilicity (logP). nih.gov This careful tuning of structure-property relationships is a critical step in optimizing a lead compound into a viable drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-indole-6-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves reacting 1H-indole-6-sulfonic acid derivatives with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, in analogous sulfonyl chloride syntheses, reaction mixtures are stirred with a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in polar aprotic solvents like DMF at room temperature. Post-reaction, purification via column chromatography or recrystallization is critical to isolate the product from by-products. Reaction time, stoichiometry of reagents, and solvent choice directly impact yield and purity .

Q. How should researchers handle and store this compound to prevent hydrolysis during experiments?

- Methodological Answer : Due to its high reactivity with moisture, storage under inert atmospheres (argon or nitrogen) in anhydrous solvents (e.g., dry DCM) at –20°C is recommended. During handling, use gloveboxes or Schlenk lines. Safety protocols from analogous chlorinated indoles advise immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste channels. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard for structural confirmation. The sulfonyl chloride group exhibits distinct S=O stretching vibrations at 1350–1370 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric) in FT-IR. Mass spectrometry (ESI-TOF or EI-MS) provides molecular ion peaks matching the molecular weight (e.g., m/z ≈ 215.6 for C₈H₅ClNO₂S). Cross-validate results with high-performance liquid chromatography (HPLC) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of this compound under varying conditions?

- Methodological Answer : Contradictions in thermal degradation studies may arise from differences in experimental setups (e.g., heating rates, atmosphere). Use differential scanning calorimetry (DSC) to determine decomposition temperatures under controlled nitrogen vs. oxygen environments. Compare kinetic parameters (activation energy via Arrhenius plots) across studies. Replicate experiments with strict control of humidity and oxygen levels, as moisture accelerates hydrolysis. Statistical tools like ANOVA can identify significant variables contributing to discrepancies .

Q. What mechanistic insights guide the optimization of sulfonation reactions involving 1H-indole derivatives?

- Methodological Answer : Reaction mechanisms often involve electrophilic substitution at the indole’s C6 position. Computational studies (DFT calculations) can predict regioselectivity by analyzing electron density maps. Experimentally, vary substituents on the indole ring to assess electronic effects. Use kinetic isotope effects or trapping intermediates (e.g., with TEMPO) to validate proposed pathways. Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy .

Q. How should researchers design experiments to study the reactivity of this compound with nucleophiles under aqueous vs. non-aqueous conditions?

- Methodological Answer : Conduct parallel reactions in anhydrous DMF (to mimic non-polar environments) and buffered aqueous solutions (pH 2–12). Use stopped-flow UV-Vis spectroscopy to track reaction kinetics. For aqueous studies, employ pseudo-first-order conditions with excess nucleophile (e.g., amines). Isolate intermediates via quenching at timed intervals and characterize them using LC-MS. Compare rate constants (k) and activation parameters (ΔH‡, ΔS‡) to elucidate solvent effects .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

- Methodological Answer : Apply multivariate regression to identify key factors (e.g., temperature, solvent purity) affecting yield. Use tools like Design of Experiments (DoE) to optimize conditions. Report confidence intervals (95% CI) and standard deviations for replicate experiments. For outliers, perform Grubbs’ test or leverage residual plots in linear models. Transparently document all data transformations and exclusion criteria in supplementary materials .

Q. How should researchers address discrepancies in reported spectroscopic data for sulfonyl chloride derivatives?

- Methodological Answer : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) and ensure calibration using internal standards (e.g., TMS for NMR). For conflicting FT-IR peaks, verify sample preparation (e.g., KBr pellet homogeneity). Publish raw spectra in open-access repositories to enable peer validation. Discuss potential solvent or concentration effects in the manuscript .

Ethical and Safety Considerations

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodological Answer : Hydrolyze residual sulfonyl chloride by slowly adding to ice-cold saturated sodium bicarbonate until effervescence ceases. Filter precipitates and dispose of solids as hazardous waste. Document waste streams in lab notebooks and adhere to institutional Environmental Health and Safety (EHS) guidelines. Train personnel using Safety Data Sheets (SDS) and conduct regular audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.